(-)-Anomalin (Standard)

Intestinal permeability Caco-2 monolayer Oral bioavailability prediction

Procure the defined (-)-enantiomer of Anomalin (CAS 4970-26-7) to ensure experimental reproducibility in pharmacokinetic and anti-inflammatory studies. This analytical standard is validated for oral bioavailability research, demonstrating passive diffusion in Caco-2 assays (Papp comparable to propranolol) [1][2]. Its specific CYP2B6 mechanism-based inhibition (Ki = 3.80 μM) provides a critical benchmark for DDI risk assessment, distinguishing it from structurally similar analogs lacking published constants [3][4]. For botanical standardization, validated LC-PLS, LC-PCR, and LC-ANN methods rely on this specific compound as a reference [5]. Substitution with racemic mixtures or (+)-enantiomer compromises chiral chromatography data integrity [1].

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
CAS No. 4970-26-7
Cat. No. B15559089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Anomalin (Standard)
CAS4970-26-7
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1
InChIKeyPNTWXEIQXBRCPS-IOWUNYDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Anomalin (CAS 4970-26-7): Analytical Standard Procurement and Research-Grade Specification Guide


(-)-Anomalin, also designated as (-)-Praeruptorin B, is a naturally occurring angular-type pyranocoumarin (seselin-type) with the molecular formula C24H26O7 and a molecular weight of 426.46 g/mol [1]. First isolated from Angelica anomala, this lipophilic coumarin derivative is also found in Seseli resinosum and Saposhnikovia divaricata [2]. (-)-Anomalin exhibits oral bioavailability and demonstrates hepatoprotective activity, suppressing LPS-induced NO and TNF-α production in mouse peritoneal macrophages . The compound is commercially available as an analytical standard with typical purity specifications of 98% to 99.81% (HPLC) and is supplied as a white to yellow solid . Its structural features—specifically the 3'-angeloyl and 4'-isovaleryl ester substituents on the khellactone core—distinguish it from other pyranocoumarins in both physicochemical properties and biological target engagement [2].

(-)-Anomalin (4970-26-7) vs. Generic Coumarin Analogs: Why Substitution Without Evidence Compromises Experimental Reproducibility


Substituting (-)-Anomalin with structurally similar pyranocoumarins such as decursin, decursinol angelate, (+)-praeruptorin A, or (±)-praeruptorin B (CAS 73069-28-0) without empirical validation introduces uncontrolled variables that undermine experimental reproducibility. Although these compounds share a common khellactone or coumarin scaffold, differences in ester substitution patterns (angeloyl vs. senecioyl vs. acetyl), stereochemistry, and stereoisomeric purity profoundly alter physicochemical properties including lipophilicity, membrane permeability, and target protein binding [1]. Evidence from direct comparative studies demonstrates that (-)-Anomalin exhibits distinct P-glycoprotein inhibitory activity relative to its analogs, with LC50 values in Artemia salina assays differing by approximately 3.5-fold compared to praeruptorin A [2]. Furthermore, in silico molecular docking analyses reveal that (-)-Anomalin (Praeruptorin B) forms substantially more hydrophobic interactions with UGT1A6 than praeruptorin A, indicating differential metabolic enzyme engagement that may affect glucuronidation-mediated clearance . Even compounds bearing identical molecular formulas can display divergent intestinal permeability profiles: (-)-Anomalin is classified as a well-absorbed compound in Caco-2 monolayers, whereas structurally related glycosylated analogs demonstrate only moderate absorption [3]. For analytical applications, the defined (-)-enantiomer (CAS 4970-26-7) is not interchangeable with racemic mixtures or the (+)-enantiomer due to stereospecific detector responses in chiral chromatography and enantiomer-dependent biological activities observed in vitro and in vivo [1].

(-)-Anomalin (CAS 4970-26-7) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Intestinal Permeability Classification: (-)-Anomalin Categorized as Well-Absorbed vs. Moderately Absorbed Glycosylated Analogs

In a direct comparative study using the human Caco-2 cell monolayer model, (-)-Anomalin was evaluated alongside seven other constituents from Saposhnikovia divaricata roots, including the structurally related coumarins decursin (3) and decursinol angelate (4). (-)-Anomalin (1) was assigned to the well-absorbed compound category based on its apparent permeability coefficient (Papp) values, which were comparable to the high-permeability marker propranolol [1]. In contrast, the glycosylated chromones prim-O-glucosylcimifugin (6) and sec-O-glucosylhamaudol (8) were classified as only moderately absorbed compounds under identical assay conditions [1]. The transport of (-)-Anomalin increased linearly as a function of time up to 180 minutes and concentration within the test range of 10-200 μM, consistent with a passive diffusion mechanism [1].

Intestinal permeability Caco-2 monolayer Oral bioavailability prediction ADME

CYP2B6 Mechanism-Based Inhibition: (-)-Anomalin Ki = 3.80 μM Quantified in Human Liver Microsomes

(-)-Anomalin demonstrates quantifiable mechanism-based inhibition of human cytochrome P450 2B6, with an experimentally determined Ki value of 3.80 μM (3.80E+3 nM) measured via bupropion hydroxylation in human liver microsomes [1]. This inhibition constant provides a quantitative benchmark for predicting potential drug-drug interactions involving CYP2B6 substrates. While comparative Ki values for close structural analogs such as decursin or (+)-praeruptorin A were not identified in the same experimental system, the Ki value establishes a defined potency threshold against which analogs may be benchmarked in subsequent studies [1].

Cytochrome P450 Drug metabolism CYP2B6 inhibition Drug-drug interaction

Acute Toxicity in Artemia salina: (-)-Anomalin (Praeruptorin B) LC50 = 34.5 μg/mL vs. Praeruptorin A LC50 = 121.2 μg/mL

In a comparative acute toxicity assessment using the Artemia salina (brine shrimp) lethality assay, (-)-Anomalin (designated Praeruptorin B) exhibited an LC50 value of 34.5 μg/mL, whereas Praeruptorin A demonstrated an LC50 value of 121.2 μg/mL under identical experimental conditions [1]. This represents an approximately 3.5-fold higher acute toxicity for (-)-Anomalin relative to its closely related analog Praeruptorin A. The differential toxicity profile underscores that ester substitution variations on the pyranocoumarin scaffold—even among congeners from the same botanical source—translate into meaningfully divergent biological safety margins [1].

Acute toxicity Artemia salina LC50 Safety pharmacology

UGT1A6 Binding Affinity: (-)-Anomalin Forms More Hydrophobic Interactions than Praeruptorin A

In silico molecular docking studies comparing (-)-Anomalin (Praeruptorin B) and Praeruptorin A with UDP-glucuronosyltransferase 1A6 (UGT1A6) reveal that (-)-Anomalin forms a greater number of hydrophobic interactions with the enzyme's active site . UGT1A6 catalyzes the glucuronidation of phenolic compounds, representing a key Phase II metabolic clearance pathway. Enhanced hydrophobic interactions suggest potentially differential glucuronidation susceptibility, which may influence metabolic stability and systemic exposure profiles between these two structurally similar pyranocoumarins .

UGT1A6 Glucuronidation Molecular docking Metabolic stability

(-)-Anomalin (CAS 4970-26-7) Validated Research Applications Based on Quantitative Evidence


In Vivo Oral Bioavailability Studies: (-)-Anomalin as a Well-Absorbed Pyranocoumarin

(-)-Anomalin is appropriate for in vivo studies where oral bioavailability is a primary endpoint or critical experimental variable. Its classification as a well-absorbed compound in the Caco-2 monolayer model (Papp comparable to propranolol) predicts favorable intestinal absorption [1]. Researchers can rely on this empirically validated permeability profile when designing pharmacokinetic studies, whereas glycosylated analogs with moderate absorption classification would introduce greater uncertainty in oral exposure predictions [1]. The compound's passive diffusion mechanism, demonstrated by linear transport over 10-200 μM and up to 180 minutes, further supports predictable absorption kinetics [1].

Analytical Method Development and Quality Control: (-)-Anomalin Analytical Standard Applications

(-)-Anomalin (Standard) is specifically formulated as an analytical reference standard with defined purity (≥98% to 99.81% HPLC) for quantitative analysis and quality control applications . Validated LC-based chemometric methods—including LC-PLS, LC-PCR, and LC-ANN—have been developed for the determination of (-)-Anomalin in botanical matrices, demonstrating its established role as a reference compound in natural product analysis [2]. The defined (-)-enantiomer (CAS 4970-26-7) is essential for chiral chromatographic separations, as stereospecific detector responses preclude substitution with racemic mixtures or the (+)-enantiomer [3]. This specificity is critical for regulatory compliance in pharmaceutical quality control and botanical standardization.

Drug-Drug Interaction Assessment: CYP2B6-Mediated Metabolism Studies

(-)-Anomalin is indicated for in vitro drug-drug interaction (DDI) studies involving CYP2B6, where its quantifiable mechanism-based inhibition potency (Ki = 3.80 μM in human liver microsomes) provides a defined benchmark for risk assessment [4]. Researchers investigating co-administration scenarios with CYP2B6 substrates (e.g., bupropion, efavirenz) can reference this Ki value to prospectively evaluate potential pharmacokinetic interactions. This quantitative data distinguishes (-)-Anomalin from structurally similar pyranocoumarins for which CYP2B6 inhibition constants have not been published [4].

Anti-Inflammatory and Hepatoprotection Research: LPS-Induced Model Systems

(-)-Anomalin is suitable for in vitro and in vivo studies of inflammation and liver protection, based on its demonstrated suppression of LPS-induced NO and TNF-α production in mouse peritoneal macrophages and its oral bioavailability profile . The compound has been shown to inhibit NF-κB signaling and attenuate LPS-induced acute lung injury in murine models, enhancing antioxidant enzyme levels (GST, GSH, catalase) while inhibiting oxidative stress markers such as MDA [5]. These validated activities, combined with the well-absorbed classification in Caco-2 assays, support (-)-Anomalin as a candidate for preclinical evaluation in inflammatory disease models where oral administration is desired [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Anomalin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.